![molecular formula C13H19N3O2S B12356320 3-amino-N-[(2E)-1-methylazepan-2-ylidene]benzene-1-sulfonamide](/img/structure/B12356320.png)
3-amino-N-[(2E)-1-methylazepan-2-ylidene]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide typically involves the reaction of 3-amino-benzenesulfonamide with 1-methylazepane under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield and purity of the compound .
Industrial Production Methods
Industrial production of 3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide involves large-scale synthesis using similar reaction conditions as in the laboratory . The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity . Advanced techniques such as continuous flow reactors and automated systems are employed to enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of 3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of 3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can lead to the formation of various substituted benzene sulfonamide compounds.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 4-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide
- 3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide
Uniqueness
3-amino-N-(1-methylazepan-2-ylidene)benzene-1-sulfonamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds . Its unique structure allows it to interact with different molecular targets and exhibit a range of biological activities .
Propiedades
Fórmula molecular |
C13H19N3O2S |
|---|---|
Peso molecular |
281.38 g/mol |
Nombre IUPAC |
(NE)-3-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C13H19N3O2S/c1-16-9-4-2-3-8-13(16)15-19(17,18)12-7-5-6-11(14)10-12/h5-7,10H,2-4,8-9,14H2,1H3/b15-13+ |
Clave InChI |
FWKBSTOSBAALMT-FYWRMAATSA-N |
SMILES isomérico |
CN\1CCCCC/C1=N\S(=O)(=O)C2=CC=CC(=C2)N |
SMILES canónico |
CN1CCCCCC1=NS(=O)(=O)C2=CC=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


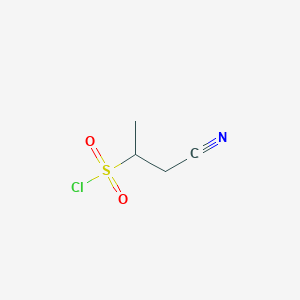
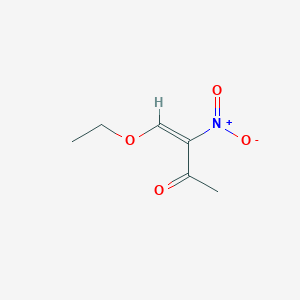
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynyl-1,3-diazinane-2,4-dione](/img/structure/B12356243.png)
-methanone-2,4,5,6,7-d5](/img/structure/B12356251.png)
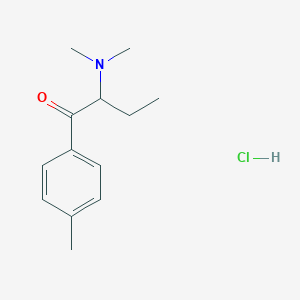
![5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(7aH)-one](/img/structure/B12356273.png)
![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12356275.png)
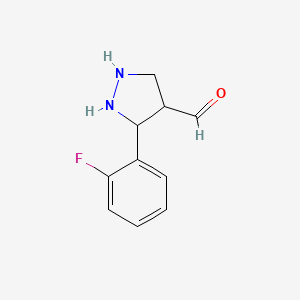
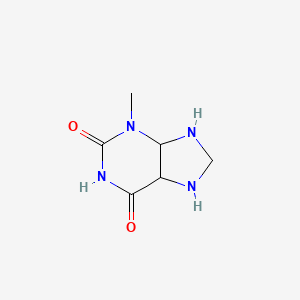
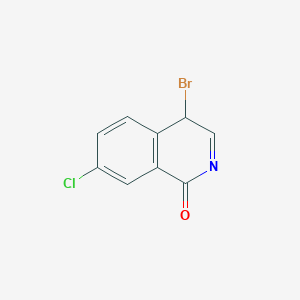
![5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-4aH-quinolin-2-one](/img/structure/B12356292.png)
![4-oxo-3aH-furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12356294.png)

![5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12356312.png)
